molecular formula C19H25NO B1674846 Levallorphan CAS No. 152-02-3

Levallorphan

Cat. No. B1674846
CAS RN: 152-02-3
M. Wt: 283.4 g/mol
InChI Key: OZYUPQUCAUTOBP-QXAKKESOSA-N
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Description

Levallorphan is an opioid antagonist with properties similar to those of naloxone . It also possesses some agonist properties . It is used cautiously as it reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression induced by alcohol or other non-opioid central depressants .


Synthesis Analysis

Levallorphan has been investigated for its effect on cell division and macromolecular synthesis . It was found that an increase in division delay and decrease in RNA, DNA, and protein synthesis were all directly related to the dose .


Molecular Structure Analysis

Levallorphan has a molecular formula of C19H25NO . It has a molecular weight of 283.4079 . The IUPAC Standard InChI is InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2 .


Chemical Reactions Analysis

Levallorphan antagonizes opioid effects by competing for the same receptor sites . It binds to the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3 .


Physical And Chemical Properties Analysis

Levallorphan has a molecular formula of C19H25NO . It has a molecular weight of 283.4079 . The IUPAC Standard InChI is InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2 .

Safety And Hazards

Levallorphan should be used cautiously . It reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression induced by alcohol or other non-opioid central depressants . The oral LD50 in rats is 109±4 mg/kg .

Future Directions

Levallorphan was formerly widely used in general anesthesia, mainly to reverse the respiratory depression produced by opioid analgesics and barbiturates used for induction of surgical anesthesia whilst maintaining a degree of analgesia . It is now less commonly employed for this purpose as the newer drug naloxone tends to be used instead . Levallorphan was also used in combination with opioid analgesics to reduce their side effects, mainly in obstetrics .

properties

IUPAC Name

(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYUPQUCAUTOBP-QXAKKESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023205
Record name Levallorphan
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Molecular Weight

283.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Levallorphan
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Solubility

WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 20 ML WATER; PRACTICALLY INSOL IN ETHER; INSOL IN CHLOROFORM; 1 G SOL IN ABOUT 60 ML ALCOHOL /TARTRATE/, SOL IN WATER; SPARINGLY SOL IN ETHANOL; INSOL IN CHLOROFORM & DIETHYL ETHER, 2.52e-02 g/L
Record name Levallorphan
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Mechanism of Action

Levallorphan antagonizes opioid effects by competing for the same receptor sites. It binds to the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3., SEE NARCOTIC ANTAGONISTS. ...ANTAGONISTS COMPETE WITH MORPHINE-LIKE DRUGS FOR STEREOSPECIFIC OPIOID RECEPTOR SITES & APPARENTLY OCCUPY THESE SITES WITHOUT INITIATING ANY RESPONSE. /NARCOTIC ANTAGONISTS/, SEE NARCOTIC ANTAGONISTS. ...IN ADDITION TO MAJOR OPIOID RECEPTOR, THERE IS SIMILAR BUT DISTINCT RECEPTOR...AT WHICH ANTAGONISTS...PRODUCE THEIR AGONISTIC EFFECTS. ... WHEN PROLONGED ACTION @ OPIOID RECEPTORS CAUSES PHYSICAL DEPENDENCE, PHYSIOLOGICAL SYSTEMS...DEVELOP...LATENT HYPEREXCITABILITY. /NARCOTIC ANTAGONISTS/
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Product Name

Levallorphan

Color/Form

CRYSTALS FROM DILUTE ETHANOL

CAS RN

152-02-3
Record name Levallorphan
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Melting Point

180-182 °C, CRYSTALS FROM ETHANOL; SPECIFIC OPTICAL ROTATION: -39 DEG @ 16 °C/D; MP: 176-177 °C /TARTRATE/, 181 °C
Record name Levallorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00504
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levallorphan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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